S-Nitroso-N-valeryl-D,L-penicillamine
Overview
Description
Synthesis Analysis
The synthesis of S-Nitroso-N-valeryl-D,L-penicillamine involves specific chemical processes. The compound can be synthesized by S-nitrosation of corresponding thiols. This process requires precise control to ensure the stability and purity of the final product. It has been found that specific analogues of this compound, like S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), demonstrate interesting chemical stability and prolonged effects in biological systems (Megson et al., 1999).
Molecular Structure Analysis
The molecular structure of S-Nitroso-N-valeryl-D,L-penicillamine is crucial for its function. The presence of the S-nitroso group is key to its ability to release nitric oxide. The compound's molecular structure can be characterized using various spectroscopic methods, providing insights into its chiral properties and the specific nature of its interactions with metal ions (Yang et al., 2021).
Chemical Reactions and Properties
S-Nitroso-N-valeryl-D,L-penicillamine undergoes specific chemical reactions, primarily related to its ability to release nitric oxide. This release is influenced by factors like metal ion catalysis, which can accelerate the decomposition of the compound. The chemical properties of S-nitrosothiols, including S-Nitroso-N-valeryl-D,L-penicillamine, are significant in their interactions with biological systems, particularly in relation to vasodilation and platelet aggregation (Askew et al., 1995).
Physical Properties Analysis
The physical properties of S-Nitroso-N-valeryl-D,L-penicillamine, such as solubility, stability, and decomposition kinetics, are important for its practical applications. Studies have shown that factors like temperature, pH, and the presence of specific metal ions can significantly impact these properties. For example, the compound's stability in solution and its interaction with specific metal ions have been a subject of research (Munro & Williams, 1999).
Scientific Research Applications
Stability and Metal Complexing : Novel S-nitrosothiol compounds, potentially including S-Nitroso-N-valeryl-D,L-penicillamine, exhibit unusual stability in aqueous solutions. These compounds may complex with free copper ions, potentially releasing nitric oxide, which is significant in biochemical processes (Soulère et al., 2001).
Medical Device Applications : A related compound, SNAP-cyclam, effectively releases nitric oxide into polymer matrices, suggesting potential improvements in medical device safety and efficacy (Connor McCarthy et al., 2016).
Role in Nitric Oxide Biochemistry : The decomposition of S-nitrosothiols, including those like S-Nitroso-N-valeryl-D,L-penicillamine, is crucial in nitric oxide biochemistry, particularly involving trace transition metal ions and reduced metal ions. This process is important for signal transduction (Singh et al., 1996).
Activation of Guanylate Cyclase : S-nitrosothiols formed from thiols, such as S-Nitroso-N-valeryl-D,L-penicillamine, are potent activators of guanylate cyclase. This has implications in the biochemical pathways initiated by compounds like nitroprusside and nitrosoguanidine (Ignarro et al., 1980).
Vasodilation Properties : N-substituted analogues of S-Nitroso-N-acetyl-D,L-penicillamine show prolonged nitric oxide-mediated vasodilation in rat arteries, suggesting therapeutic potential in vascular diseases (Megson et al., 1999).
Treatment of Nickel Toxicity : D-penicillamine, related to S-Nitroso-N-valeryl-D,L-penicillamine, effectively treats nickel toxicity by forming a stable nickel complex, which can be excreted from the body (Baidya et al., 1991).
Antiviral Effects : Nitric oxide, potentially released from compounds like S-Nitroso-N-valeryl-D,L-penicillamine, has shown antiviral effects, such as inhibiting herpes simplex virus type 1 replication in vitro (Croen, 1993).
Sensing Applications : Silicon quantum dots and DTNB-based assays can detect D-penicillamine in biological samples, which is relevant for medical and clinical treatments (Liu et al., 2020).
properties
IUPAC Name |
3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRZCAKMRYXQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274459 | |
Record name | snvp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Nitroso-N-valeryl-D,L-penicillamine | |
CAS RN |
225233-99-8 | |
Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | snvp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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